molecular formula C17H16N6O3S B12179507 4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12179507
M. Wt: 384.4 g/mol
InChI Key: MBROOVVLOQIROQ-UHFFFAOYSA-N
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Description

4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including a triazole ring, a pyridine ring, a piperidine ring, and a benzoxadiazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through cyclization reactions involving suitable precursors.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting o-phenylenediamine with nitrous acid followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced derivatives.

Scientific Research Applications

4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine
  • Piperidinyl sulfonyl derivatives
  • Benzoxadiazole derivatives

Uniqueness

4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its complex structure, which combines multiple heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H16N6O3S/c24-27(25,14-7-3-6-13-16(14)21-26-20-13)22-9-4-5-12(11-22)17-19-18-15-8-1-2-10-23(15)17/h1-3,6-8,10,12H,4-5,9,11H2

InChI Key

MBROOVVLOQIROQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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